An In-depth Technical Guide to Methyl 3-[(2-methylpropyl)amino]propanoate
An In-depth Technical Guide to Methyl 3-[(2-methylpropyl)amino]propanoate
This guide provides a comprehensive technical overview of Methyl 3-[(2-methylpropyl)amino]propanoate, a versatile β-amino ester with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. This document delves into its chemical and physical properties, provides a detailed synthesis protocol, discusses its reactivity and potential applications, and outlines essential safety information.
Chemical Identity and Physical Properties
Methyl 3-[(2-methylpropyl)amino]propanoate, also known as methyl 3-(isobutylamino)propanoate, is a secondary amine and an ester. Its core structure is a propanoate backbone with an isobutylamino group at the beta position.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 289656-94-6 |
| Molecular Formula | C₈H₁₇NO₂ |
| Molecular Weight | 159.23 g/mol [1] |
| IUPAC Name | Methyl 3-[(2-methylpropyl)amino]propanoate |
| Synonyms | Methyl 3-(isobutylamino)propanoate |
| InChI Key | QLXUBTFTMFEBAD-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value | Source/Comment |
| Physical Form | Liquid[1] | At standard temperature and pressure. |
| Boiling Point | ~75 °C at 5 Torr | Estimated based on the analog methyl 3-(butylamino)propanoate[2]. |
| Density | ~0.9268 g/cm³ at 21 °C | Estimated based on the analog methyl 3-(butylamino)propanoate[2]. |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. Limited solubility in water. | Inferred from general properties of similar organic esters. |
Synthesis and Mechanism
The most direct and efficient method for synthesizing Methyl 3-[(2-methylpropyl)amino]propanoate is the aza-Michael addition. This reaction involves the conjugate addition of a primary or secondary amine to an α,β-unsaturated carbonyl compound. In this case, isobutylamine acts as the nucleophile, attacking the electron-deficient β-carbon of methyl acrylate.
The reaction is typically performed under neat conditions or in a suitable solvent and can be catalyzed by a mild base or acid, though it often proceeds without a catalyst, especially with heating.[3][4] The absence of a catalyst and solvent makes this an environmentally favorable, atom-economical synthesis.[5]
Caption: Aza-Michael addition for the synthesis of the target compound.
Experimental Protocol: Aza-Michael Addition of Isobutylamine to Methyl Acrylate
This protocol describes a representative, solvent-free synthesis of Methyl 3-[(2-methylpropyl)amino]propanoate.
Materials:
-
Isobutylamine (reagent grade)
-
Methyl acrylate (reagent grade, stabilized)
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Round-bottom flask equipped with a reflux condenser and magnetic stir bar
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Heating mantle
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add isobutylamine (1.0 molar equivalent).
-
While stirring, add methyl acrylate (1.0 to 1.2 molar equivalents) dropwise. An excess of the acrylate can be used to ensure complete consumption of the amine. The reaction is exothermic, so controlled addition is recommended.
-
Once the addition is complete, heat the reaction mixture to 60-80°C and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting materials are consumed.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove any excess methyl acrylate and other volatile impurities under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by vacuum distillation to yield pure Methyl 3-[(2-methylpropyl)amino]propanoate as a colorless to pale yellow liquid.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS. The absence of signals corresponding to the starting materials and the presence of the expected signals for the product will validate the success of the synthesis and purification.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum is expected to show distinct signals for each set of non-equivalent protons.
Table 3: Predicted ¹H NMR Chemical Shifts
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
|---|---|---|
| (CH₃)₂CH- | Doublet | ~0.9 |
| (CH₃)₂CH- | Multiplet | ~1.8 |
| -CH₂-NH- | Doublet | ~2.5 |
| -NH- | Singlet (broad) | ~1.5 - 2.5 |
| -NH-CH₂-CH₂- | Triplet | ~2.8 |
| -CH₂-COOCH₃ | Triplet | ~2.5 |
| -COOCH₃ | Singlet | ~3.7 |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
Table 4: Predicted ¹³C NMR Chemical Shifts
| Carbon | Approximate Chemical Shift (δ, ppm) |
|---|---|
| (CH₃)₂CH- | ~20 |
| (CH₃)₂CH- | ~28 |
| -CH₂-NH- | ~58 |
| -NH-CH₂-CH₂- | ~45 |
| -CH₂-COOCH₃ | ~35 |
| -COOCH₃ | ~51 |
| -C=O | ~173 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 5: Predicted IR Absorption Bands
| Functional Group | Vibration | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretch | 3300 - 3500 (weak to medium) |
| C-H (sp³) | Stretch | 2850 - 3000 |
| C=O (ester) | Stretch | ~1740 (strong) |
| C-O (ester) | Stretch | 1100 - 1300 |
| C-N | Stretch | 1000 - 1250 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): m/z = 159
-
Key Fragments:
-
m/z = 144 ([M-CH₃]⁺): Loss of a methyl group.
-
m/z = 102 ([M-COOCH₃]⁺): Loss of the methoxycarbonyl group.
-
m/z = 86: Cleavage at the C-C bond alpha to the nitrogen.
-
m/z = 57: The isobutyl fragment.
-
Reactivity and Potential Applications
Methyl 3-[(2-methylpropyl)amino]propanoate possesses two key reactive sites: the secondary amine and the ester group.
-
Amine Reactivity: The secondary amine is nucleophilic and can undergo further alkylation, acylation, and condensation reactions. This allows for the facile introduction of this moiety into larger molecules.
-
Ester Reactivity: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in amide bond formation. It can also be reduced to the corresponding amino alcohol.
Caption: Key reaction pathways for the target compound.
Potential Applications in Drug Discovery and Materials Science
While specific applications for this exact molecule are not widely documented, its structural motifs suggest significant potential as a building block in several areas:
-
Medicinal Chemistry: β-amino acids and their derivatives are important components of many biologically active molecules and peptidomimetics. The isobutyl group can provide favorable hydrophobic interactions in ligand-receptor binding.
-
Polymer Synthesis: This molecule can serve as a monomer in the synthesis of poly(β-amino ester)s (PBAEs). PBAEs are a class of biodegradable and pH-responsive polymers that have garnered significant interest for biomedical applications, including:
Safety and Handling
Methyl 3-[(2-methylpropyl)amino]propanoate should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.
Table 6: GHS Hazard Information
| Hazard Statement | Description |
| H315 | Causes skin irritation[1] |
| H318 | Causes serious eye damage[1] |
| H335 | May cause respiratory irritation[1] |
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
In case of contact, flush the affected area with copious amounts of water and seek medical attention.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
Conclusion
Methyl 3-[(2-methylpropyl)amino]propanoate is a versatile β-amino ester that can be synthesized efficiently via an aza-Michael addition. While specific experimental data for this compound is limited, its properties and reactivity can be reliably predicted based on closely related analogs. Its bifunctional nature makes it a valuable building block for the synthesis of more complex molecules, and it holds promise as a monomer for the creation of advanced functional polymers for biomedical applications. As with all chemical reagents, it should be handled with care, adhering to established safety protocols.
References
Sources
- 1. Methyl 3-(isobutylamino)propanoate | 289656-94-6 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. researchgate.net [researchgate.net]
- 4. Aza-Michael Mono-addition Using Acidic Alumina under Solventless Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. rsc.org [rsc.org]
- 7. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NP-MRD: 1H NMR Spectrum (1D, 300 MHz, H2O, predicted) (NP0292912) [np-mrd.org]
